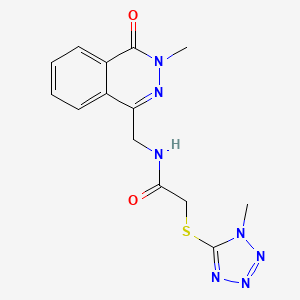

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Beschreibung

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a synthetic small molecule featuring a hybrid structure combining tetrazole, thioether, and phthalazinone pharmacophores. The compound’s design leverages the bioisosteric properties of the 1-methyltetrazole moiety, which mimics carboxylic acid groups, and the phthalazinone core, a scaffold associated with anticancer and anti-inflammatory activities .

Synthesis routes for this compound involve multi-step protocols, including halogenation, nucleophilic substitution, and reductive amination, as evidenced by analogous procedures in related phthalazinone derivatives (e.g., compound 13 in ). Key intermediates include aldehyde precursors and sodium borohydride-mediated reductions, yielding final products with purities confirmed via column chromatography .

Eigenschaften

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O2S/c1-20-13(23)10-6-4-3-5-9(10)11(17-20)7-15-12(22)8-24-14-16-18-19-21(14)2/h3-6H,7-8H2,1-2H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXYTSUMNRSUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CSC3=NN=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations:

Pharmacokinetic Profiles: The phthalazinone group in the target compound may improve solubility compared to thiophene-containing analogues (e.g., compound in ), though experimental validation is required.

Anticancer Potential

- Compound 4c (thiazole derivative): Demonstrated moderate apoptosis induction (56%) in cancer cells at 100 µM but was less potent than cisplatin (88%) .

- Target Compound: While direct activity data are unavailable, its phthalazinone moiety is structurally analogous to N-substituted phthalazinones (e.g., compound 21 in ), which are reported to inhibit cancer cell proliferation via tubulin binding .

Toxicity Considerations

- Unlike perfluoroalkyl-modified acetamides (e.g., TRI-listed compounds in ), the target compound lacks fluorinated chains, likely reducing bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.